molecular formula C13H12Cl2I2O4 B1209314 Tcp (antiseptic) CAS No. 80186-96-5

Tcp (antiseptic)

カタログ番号: B1209314
CAS番号: 80186-96-5
分子量: 556.94 g/mol
InChIキー: SCPACKQTGZXYBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tcp (antiseptic), also known as Tcp (antiseptic), is a useful research compound. Its molecular formula is C13H12Cl2I2O4 and its molecular weight is 556.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tcp (antiseptic) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tcp (antiseptic) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Wound Care Applications

TCP's antiseptic properties make it effective in treating minor cuts, grazes, bites, and stings. A dilution of TCP with water (1:1) is recommended for application on wounds. In emergencies, it can be used undiluted .

Case Study: Efficacy in Wound Infection Management

A study highlighted the efficacy of TCP-25 gel in treating wound infections and inflammation. The gel demonstrated dual action by targeting both infection and excessive inflammation in murine and porcine models. The results showed significant healing acceleration in infected wounds compared to control groups .

Study Model Outcome
TCP-25 GelMurine & PorcineAccelerated healing of infected wounds

Oral Health Applications

TCP is utilized as a gargle for sore throats and as a treatment for mouth ulcers. The recommended method involves diluting TCP with water (5 parts water to 1 part TCP) for gargling or applying it undiluted directly to mouth ulcers three times daily .

Case Study: Remineralization Effects

In dental applications, TCP has been incorporated into products like Clinpro 5000 Anti-Cavity Toothpaste. Studies indicate that this toothpaste enhances remineralization of enamel more effectively than traditional fluoride products. In vitro results showed superior mineral delivery to carious lesions compared to other treatments .

Product Comparison Outcome
Clinpro 50005,000 ppm FluorideBetter remineralization

General Disinfectant Use

TCP can be diluted for use as a general disinfectant. Its broad-spectrum antimicrobial activity allows it to cleanse surfaces effectively against various pathogens.

Case Study: Effectiveness Against Microorganisms

Research has demonstrated that TCP effectively inhibits the growth of multiple bacterial strains, making it suitable for disinfecting skin before surgical procedures and for treating minor infections .

Application Microorganism Targeted Efficacy
Skin DisinfectionVarious BacteriaEffective

Q & A

Basic Research Questions

Q. What are the primary antimicrobial mechanisms of TCP antiseptic against Gram-positive and Gram-negative bacteria?

TCP’s efficacy stems from its active ingredients: halogenated phenols (6.0 mg/mL), phenol (1.75 mg/mL), and sodium salicylate (0.5 mg/mL). Halogenated phenols disrupt bacterial cell membranes via lipid solubilization, while phenol denatures proteins and inhibits enzyme activity. Sodium salicylate enhances penetration into biofilms. Studies show broad-spectrum activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with minimum inhibitory concentrations (MICs) ranging from 0.5–2.0% dilution .

Q. Which standardized assays are recommended for evaluating TCP’s in vitro efficacy, and what are their limitations?

Use broth microdilution (CLSI M07-A11) for MIC determination and time-kill assays (ISO 20776-2) to assess bactericidal kinetics. Limitations include:

  • Lack of organic load simulation (e.g., wound exudate), which may overestimate efficacy.
  • Static biofilm models failing to replicate chronic wound dynamics. Researchers should supplement with ex vivo models using human tissue samples to improve clinical relevance .

Advanced Research Questions

Q. How do variations in experimental conditions (e.g., pH, organic load) affect TCP’s antimicrobial efficacy in simulated wound environments?

TCP’s phenol derivatives exhibit reduced activity at alkaline pH (>7.5) due to decreased membrane solubility. Organic load (e.g., 5% bovine serum albumin) can reduce efficacy by 30–50% in time-kill assays. Methodological recommendations:

  • Use polymicrobial biofilm models with Pseudomonas aeruginosa and Candida albicans to mimic chronic infections.
  • Apply flow-cell systems to simulate dynamic wound exudate conditions .

Q. What methodological challenges arise when comparing TCP’s efficacy to other halogenated phenol-based antiseptics in clinical vs. laboratory settings?

Key challenges include:

  • Biofilm maturity: TCP shows 90% efficacy against 24-hour biofilms but <50% against 72-hour biofilms due to exopolysaccharide barriers.
  • Human serum interference: Serum proteins bind phenolic compounds, reducing free active ingredients. Solutions: Normalize results using ATP-bioluminescence assays for biofilm viability and LC-MS quantification of unbound TCP components .

Q. How should researchers reconcile discrepancies between TCP’s reported in vitro bactericidal activity and reduced clinical effectiveness in chronic wound biofilms?

Discrepancies arise from:

  • Nutrient deprivation in vitro vs. nutrient-rich in vivo environments promoting bacterial persistence.
  • Host immune factors (e.g., neutrophils) altering TCP’s pharmacokinetics. Recommendations:
  • Conduct RNA sequencing to identify bacterial stress-response pathways (e.g., SOS repair) upregulated in TCP-treated biofilms.
  • Use murine chronic wound models to correlate bacterial load reduction with histopathological healing .

Q. Data Contradiction and Analysis

Q. How can conflicting data on TCP’s safety in mucosal applications (e.g., vaginal douching) be addressed methodologically?

While in vitro cytocompatibility assays (ISO 10993-5) show >90% epithelial cell viability at 1:10 dilutions, clinical reports note mucosal irritation in 15% of users. To resolve contradictions:

  • Perform transepithelial electrical resistance (TEER) assays on 3D vaginal epithelium models to assess barrier integrity.
  • Conduct longitudinal studies measuring inflammatory cytokines (IL-6, IL-8) in lavage samples .

Q. What statistical approaches are optimal for analyzing TCP’s synergistic effects with systemic antibiotics in polymicrobial infections?

Use fractional inhibitory concentration index (FICI) models:

  • FICI ≤0.5 indicates synergy (e.g., TCP + ciprofloxacin against Acinetobacter baumannii).
  • Time-lapse microscopy can visualize spatial synergy in biofilms. For clinical data, apply mixed-effects models to account for patient variability .

Q. Experimental Design Considerations

Q. What controls are essential when evaluating TCP’s efficacy in animal models of burn wound infection?

Include:

  • Positive control: Silver sulfadiazine (1% w/w).
  • Negative control: Saline with equivalent pH.
  • Sham group: Non-infected wounds treated with TCP. Measure bacterial load (CFU/g tissue), wound contraction rate, and granulation tissue thickness at days 7, 14, and 21 .

Q. How can researchers optimize formulation stability studies for TCP under varying storage conditions?

Use accelerated stability testing (ICH Q1A guidelines):

  • Store TCP at 25°C/60% RH and 40°C/75% RH for 6 months.
  • Quantify phenol degradation via HPLC-UV and assess antimicrobial efficacy monthly. Note: Phenol oxidation increases by 12% at 40°C, requiring antioxidant additives for tropical climates .

特性

CAS番号

80186-96-5

分子式

C13H12Cl2I2O4

分子量

556.94 g/mol

IUPAC名

2-hydroxybenzoic acid;molecular chlorine;molecular iodine;phenol

InChI

InChI=1S/C7H6O3.C6H6O.Cl2.I2/c8-6-4-2-1-3-5(6)7(9)10;7-6-4-2-1-3-5-6;2*1-2/h1-4,8H,(H,9,10);1-5,7H;;

InChIキー

SCPACKQTGZXYBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)O.C1=CC=C(C(=C1)C(=O)O)O.ClCl.II

正規SMILES

C1=CC=C(C=C1)O.C1=CC=C(C(=C1)C(=O)O)O.ClCl.II

Key on ui other cas no.

80186-96-5

同義語

TCP (antiseptic)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。